molecular formula C17H20N4O5 B063800 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 166115-78-2

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B063800
CAS No.: 166115-78-2
M. Wt: 360.4 g/mol
InChI Key: PZYWMHNAPNHGNY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves a multistep process. One common method involves the amidation of coumarin-3-carboxylic acid with glycine ethyl ester in the presence of EDC.HCl and HOBt as coupling agents. This is followed by hydrolysis to form the key intermediate, [(2-oxo-2H-1-benzopyran-3-carbonyl) amino] acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or pyrimidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC.HCl, HOBt.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- apart is its unique combination of the benzopyran and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

166115-78-2

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-3,4-dihydro-2H-chromene-3-carboxamide

InChI

InChI=1S/C17H20N4O5/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)9-7-10-11(25-3)5-4-6-12(10)26-8-9/h4-6,9H,7-8,18H2,1-3H3,(H,19,22)

InChI Key

PZYWMHNAPNHGNY-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N

Synonyms

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,4-dihydro-5-methoxy-

Origin of Product

United States

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